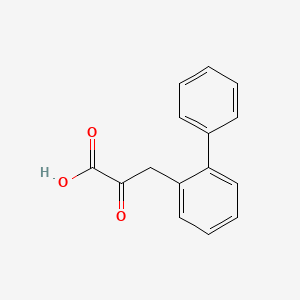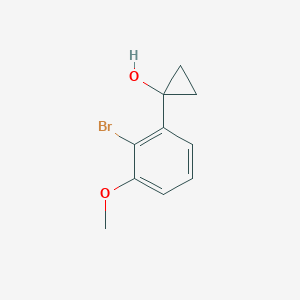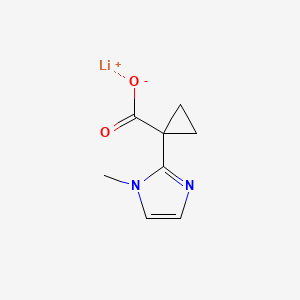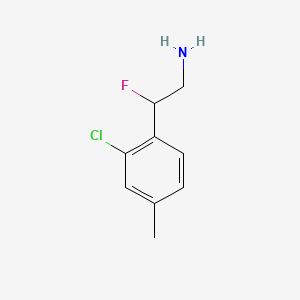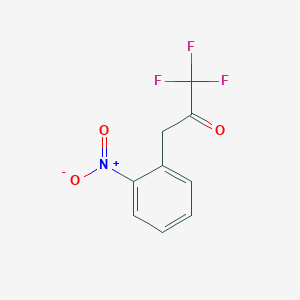
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a trifluoromethyl group and a nitrophenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with trifluoroacetone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,1,1-Trifluoro-3-(2-aminophenyl)propan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids and other oxidized products.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential neuroprotective properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one involves its interaction with various molecular targets and pathways. For example, its neuroprotective effects are believed to be mediated through the inhibition of apoptotic pathways in neurons. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-3-(3-nitrophenyl)propan-2-one: Similar structure but with the nitro group in a different position.
1,1,1-Trifluoro-3-phenyl-2-propanone: Lacks the nitro group, resulting in different chemical properties.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains a hexafluoro group instead of a trifluoromethyl group.
Uniqueness
1,1,1-Trifluoro-3-(2-nitrophenyl)propan-2-one is unique due to the combination of its trifluoromethyl and nitrophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H6F3NO3 |
|---|---|
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-(2-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)5-6-3-1-2-4-7(6)13(15)16/h1-4H,5H2 |
Clave InChI |
KDPZUQVRFHVGNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)

